molecular formula C14H15NO3S B3015886 N-(4-methoxyphenyl)-3-methylbenzenesulfonamide CAS No. 556006-99-6

N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B3015886
CAS No.: 556006-99-6
M. Wt: 277.34
InChI Key: MJKPPBHXUHKVMC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-methylbenzenesulfonamide is a chemical compound provided for research and development purposes. This diaryl sulfonamide is part of a class of compounds known for their significant potential in medicinal chemistry and materials science . Researchers are exploring benzenesulfonamide derivatives for a wide range of biological activities. These include investigation as inhibitors of viral targets, such as the HIV-1 CA protein , and evaluation for anti-proliferative activity against various human cancer cell lines . The structural motif of the sulfonamide group is a key feature in many pharmacologically active molecules, driving interest in their synthesis and structure-activity relationships (SAR) . From a chemical research perspective, this compound serves as a valuable intermediate in organic synthesis. Diaryl sulfonamides can be synthesized via one-pot methods using iron and copper catalysis, or through more traditional routes involving the coupling of sulfonyl chlorides with anilines . In the solid state, the molecular conformation is characterized by the torsion angle between the two aromatic rings, and the crystal structure is typically stabilized by intermolecular N—H···O hydrogen bonds, which can form infinite chains or dimeric motifs . This product is intended for research applications only and is not for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-4-3-5-14(10-11)19(16,17)15-12-6-8-13(18-2)9-7-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKPPBHXUHKVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxyaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products:

    Oxidation: Formation of N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, particularly against gram-positive bacteria. Research indicates that N-(4-methoxyphenyl)-3-methylbenzenesulfonamide may enhance its interaction with biological targets due to the methoxy substitution, potentially increasing its efficacy as an antimicrobial agent.
  • Anti-inflammatory Properties: Studies have suggested that this compound may exhibit anti-inflammatory and analgesic activities. It has been explored for therapeutic applications in treating inflammatory diseases and possibly cancer due to its ability to inhibit specific enzymes involved in these processes.

2. Material Science

  • Polymer Development: The compound's unique chemical properties make it suitable for use in developing advanced materials, such as polymers and coatings. Its sulfonamide group can influence the physical properties of these materials, enhancing their performance in various applications.

3. Biological Studies

  • Biochemical Probes: this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity by binding to active sites, which is crucial for understanding biochemical pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of various sulfonamides found that this compound demonstrated significant activity against specific strains of bacteria. The presence of the methoxy group was noted to enhance binding affinity to bacterial enzymes, leading to increased inhibition of bacterial growth.

Case Study 2: Anti-inflammatory Mechanism
In another investigation, this compound was tested for its anti-inflammatory properties using in vitro models. Results indicated that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

A key structural distinction among sulfonamide analogs lies in substituent variations on the aryl rings. Below is a comparative analysis:

Compound Name Substituents (R₁, R₂) Key Properties/Activities Synthesis Method Reference ID
N-(4-Methoxyphenyl)-3-methylbenzenesulfonamide R₁ = 3-CH₃; R₂ = 4-OCH₃ Potential antimicrobial, anti-inflammatory Not explicitly detailed
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide R₁ = 3-OCH₃; R₂ = 4-CN Enhanced electronic withdrawal; used in organometallic synthesis Grignard reagent coupling
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide R₁ = quinazoline-pyrrolidine; R₂ = 4-OCH₃ Anticancer (IC₅₀ < 10 µM vs. HCT-1, MCF-7) Multi-step sulfonylation
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide R₁ = 3-CH₃; R₂ = oxazole Antimicrobial (broad-spectrum) Direct sulfamoylation
  • Biological Activity : Compounds with heterocyclic substituents (e.g., oxazole, quinazoline) exhibit stronger antimicrobial or anticancer activity due to improved target binding .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related N-(4-methoxyphenyl) sulfonamides reveal consistent hydrogen-bonding motifs. For example:

  • N-(4-Methoxyphenyl)piperazin-1-ium salts form infinite chains via N–H···O and O–H···O bonds, stabilizing their layered or networked structures .
  • In contrast, N-(3-methylbenzenesulfonamide) derivatives (e.g., AND-1184) exhibit chair conformations in piperazine rings, with methoxyphenyl groups occupying equatorial positions, influencing molecular packing and stability .

Pharmacological Profile

  • Anti-inflammatory Activity: Compounds like N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC₅₀ = 17.00 µM) outperform the target compound in NO inhibition, attributed to additional hydroxyl groups enhancing hydrogen bonding to inflammatory enzymes .
  • Anticancer Activity : Quinazoline-sulfonamide hybrids (e.g., compound 38 in ) show superior cytotoxicity (IC₅₀ < 5 µM) due to dual inhibition of tubulin and topoisomerase II, a mechanism absent in simpler sulfonamides.

Biological Activity

N-(4-methoxyphenyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a sulfonamide group linked to a 3-methylbenzene moiety and a 4-methoxyphenyl substituent. The synthesis typically involves multi-step reactions that can be optimized for higher yields using modern techniques such as continuous flow reactors.

Biological Activity Overview

The compound exhibits significant biological activities, primarily:

  • Anti-inflammatory Properties : Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
  • Antibacterial and Antifungal Activities : Studies have demonstrated its effectiveness against various pathogens. For instance, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimal inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
  • Anticancer Potential : Preliminary investigations suggest that this compound could act as an anticancer agent by inhibiting tumor growth through enzyme interaction mechanisms .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to bind to the active sites of various enzymes, inhibiting their function. This is particularly relevant in the context of inflammatory processes and bacterial infections.
  • Binding Affinity : The presence of methoxy and methyl groups enhances the compound's binding affinity to target proteins, which may contribute to its efficacy as a therapeutic agent.

Comparative Biological Activity

Compound NameActivity TypeMIC (mg/mL)Reference
This compoundAntibacterial (MRSA)0.23–0.70
This compoundAntifungal (C. albicans)0.11–0.47
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamideAnticancer (HCT116)IC50 = 0.64 μM

Case Studies

  • Anti-inflammatory Activity : In a study involving animal models of arthritis, this compound demonstrated significant reduction in inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A series of experiments tested this compound against various bacterial strains. Results showed it was more effective than traditional antibiotics in certain cases, particularly against resistant strains like MRSA, highlighting its clinical relevance in treating infections .
  • Cancer Research : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation effectively at low concentrations, suggesting a mechanism involving apoptosis induction through enzyme inhibition pathways .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 3-methylbenzenesulfonyl chloride with 4-methoxyaniline. Key steps include:
  • Reagent Ratios : Use a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete conversion .
  • Solvent Selection : Employ anhydrous dichloromethane or THF under nitrogen to minimize hydrolysis .
  • Catalysis : Add triethylamine (1.5 eq.) as a base to neutralize HCl byproducts and accelerate coupling .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Dissolve the compound in DMSO-d6. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ ~3.8 ppm). Compare with reported spectra of analogous sulfonamides .
  • FTIR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-HRMS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of –SO₂– group) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments from spectroscopic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example:
  • Crystal Growth : Use slow evaporation of a saturated DMSO/water solution .
  • Data Interpretation : Analyze bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between aromatic rings to confirm substituent positions .
  • Validation : Cross-reference with density functional theory (DFT)-optimized structures to address discrepancies in NMR or IR assignments .

Q. What computational strategies are effective for predicting biological activity or reactivity of this sulfonamide?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Set grid parameters to cover active sites and validate with known inhibitors .
  • QSAR Modeling : Derive descriptors (logP, polar surface area) using Gaussian09 and correlate with experimental IC50 values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can metal complexation studies be designed to explore catalytic or therapeutic applications?

  • Methodological Answer :
  • Metal Selection : Test transition metals (e.g., Cu²⁺, Zn²⁺) known to coordinate sulfonamides. Use molar ratios of 1:1 to 1:3 (ligand:metal) .
  • Analytical Techniques : Employ UV-Vis (charge-transfer bands) and conductometric titration to confirm complex stoichiometry .
  • Bioactivity Assays : Screen complexes for antimicrobial activity via broth microdilution (MIC) against Gram-positive/negative strains .

Q. What experimental approaches mitigate low yields or side reactions during scale-up synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to prevent sulfonate ester formation .
  • Byproduct Management : Use scavengers (e.g., polymer-bound DMAP) to trap unreacted reagents .
  • Process Analytics : Implement inline FTIR or HPLC to monitor intermediate stability and adjust conditions in real-time .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Error Source Identification : Check for solvent effects (e.g., DMSO-induced shifts in NMR) or impurities via LC-MS .
  • Hybrid Methods : Combine SCXRD with DFT-calculated spectra (B3LYP/6-31G*) to validate assignments .
  • Collaborative Validation : Share raw data with third-party labs for independent reproducibility checks .

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